Pivoxazepam

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pivoxazepam es un derivado de benzodiazepina, específicamente el éster pivalato de oxazepam. Es conocido por sus propiedades sedantes y ansiolíticas, similares a otras benzodiazepinas. This compound se absorbe más rápidamente y es ligeramente más sedante en comparación con su compuesto original, oxazepam .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Pivoxazepam se sintetiza mediante la esterificación de oxazepam con ácido pivalico. La reacción normalmente implica el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del éster .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo puede mejorar la eficiencia y escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

Pivoxazepam experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El enlace éster en this compound puede hidrolizarse para producir oxazepam y ácido pivalico.

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en los átomos de nitrógeno y carbono en el anillo de benzodiazepina.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo en el anillo de benzodiazepina.

Reactivos y Condiciones Comunes

Hidrólisis: Se pueden usar condiciones ácidas o básicas para hidrolizar el enlace éster.

Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan comúnmente.

Principales Productos Formados

Hidrólisis: Oxazepam y ácido pivalico.

Oxidación: Varios derivados oxidados de this compound.

Reducción: Derivados reducidos de this compound.

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

Pivoxazepam serves as a reference compound in analytical chemistry, particularly in the development of methods for quantifying benzodiazepines and Z-drugs.

- Quantification Techniques : A study developed a liquid chromatography-triple quadrupole mass spectrometry method to quantify multiple benzodiazepines, including this compound. However, it was noted that this compound was included only for qualitative analysis due to stability issues during sample preparation .

- Sample Preparation : Various sample preparation strategies were tested, with liquid-liquid extraction yielding the best recoveries for the compounds studied . This method is beneficial for both clinical and forensic toxicological laboratories due to its simplicity and efficiency.

Pharmacological Research

This compound has been investigated for its effects on the central nervous system (CNS) and its potential therapeutic uses.

- CNS Effects : As a benzodiazepine, this compound exhibits anxiolytic effects similar to its parent compound, oxazepam. It is more rapidly absorbed and slightly more sedative than oxazepam, making it a candidate for treating anxiety disorders .

- Pharmacokinetics : Research into the pharmacokinetics of this compound compared to other benzodiazepines reveals insights into its absorption, distribution, metabolism, and excretion profiles. These characteristics are crucial for understanding its therapeutic potential and safety profile .

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

Pivoxazepam ejerce sus efectos al aumentar la actividad del ácido gamma-aminobutírico (GABA), un neurotransmisor que inhibe la actividad neuronal en el cerebro. Se une al sitio de benzodiazepina en el receptor GABA-A, aumentando la afinidad del receptor por el GABA. Esto conduce a un aumento en la afluencia de iones cloruro, hiperpolarización de la neurona y una disminución en la excitabilidad neuronal .

Comparación Con Compuestos Similares

Compuestos Similares

Oxazepam: El compuesto original de pivoxazepam, con propiedades ansiolíticas y sedantes similares pero absorción más lenta.

Diazepam: Otra benzodiazepina con una duración de acción más larga y un perfil farmacocinético diferente.

Lorazepam: Una benzodiazepina con propiedades ansiolíticas similares pero diferentes vías metabólicas.

Singularidad de this compound

This compound es único en su rápida absorción y efectos sedantes ligeramente mejorados en comparación con oxazepam. Su esterificación con ácido pivalico mejora sus propiedades farmacocinéticas, convirtiéndolo en un compuesto valioso para aplicaciones terapéuticas específicas .

Actividad Biológica

Pivoxazepam is a benzodiazepine derivative, specifically the pivalate ester of oxazepam. It is primarily recognized for its sedative and anxiolytic properties, which are similar to those of other benzodiazepines. Compared to its parent compound, oxazepam, this compound is more rapidly absorbed and exhibits slightly enhanced sedative effects. This compound's mechanism of action involves modulation of the GABA-A receptor, leading to increased neuronal inhibition.

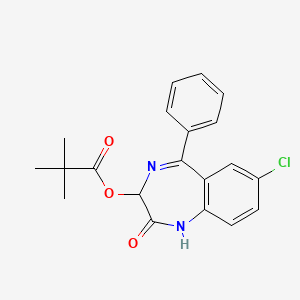

- IUPAC Name : 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one 2,2-dimethylpropanoate

- Molecular Formula : C20H19ClN2O3

- Molar Mass : 370.83 g/mol

- CAS Number : 55299-10-0

This compound enhances the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity in the brain. It binds to the benzodiazepine site on the GABA-A receptor, increasing the receptor's affinity for GABA. This results in:

- Increased chloride ion influx

- Hyperpolarization of neurons

- Decreased neuronal excitability

This mechanism underlies its therapeutic effects in treating anxiety and sleep disorders.

Pharmacokinetics

This compound is characterized by rapid absorption and onset of action compared to oxazepam. Its pharmacokinetic profile includes:

| Parameter | Value |

|---|---|

| Absorption Rate | Rapid |

| Bioavailability | Moderate |

| Half-Life | Approximately 6 hours |

| Metabolism | Hepatic (via CYP enzymes) |

| Excretion | Renal (urine) |

Effects on the Central Nervous System

Research indicates that this compound displays significant activity in modulating anxiety and sedation:

- Sedative Effects : It has been shown to produce sedative effects comparable to other benzodiazepines but with a quicker onset.

- Anxiolytic Properties : this compound has been evaluated for its efficacy in reducing anxiety symptoms, particularly in clinical settings.

Case Studies and Clinical Findings

A retrospective study analyzed benzodiazepine prescriptions, revealing that this compound was less commonly prescribed compared to other benzodiazepines like clonazepam and diazepam. However, it was noted for its effectiveness in specific patient populations requiring rapid anxiolytic effects .

Notable Findings:

- In a clinical setting, this compound was effective in managing acute anxiety episodes.

- Patients reported fewer side effects compared to longer-acting benzodiazepines.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzodiazepines based on their pharmacological profiles:

| Compound | Sedative Effect | Absorption Rate | Half-Life |

|---|---|---|---|

| This compound | Moderate | Rapid | ~6 hours |

| Oxazepam | Moderate | Slow | ~8 hours |

| Diazepam | High | Moderate | ~20 hours |

| Lorazepam | High | Moderate | ~10 hours |

Unique Features of this compound

This compound's unique properties include:

- Enhanced absorption due to its esterification with pivalic acid.

- A slightly more pronounced sedative effect than oxazepam, making it suitable for specific therapeutic applications.

Research Applications

This compound has several applications in scientific research:

- Analytical Chemistry : Used as a reference compound for studying benzodiazepine derivatives.

- Pharmacological Studies : Investigated for its potential use in treating anxiety and sleep disorders.

- Toxicology : Analyzed in blood and urine samples for forensic purposes, demonstrating stability and reliability in detection methods .

Propiedades

Número CAS |

55299-10-0 |

|---|---|

Fórmula molecular |

C20H19ClN2O3 |

Peso molecular |

370.8 g/mol |

Nombre IUPAC |

(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C20H19ClN2O3/c1-20(2,3)19(25)26-18-17(24)22-15-10-9-13(21)11-14(15)16(23-18)12-7-5-4-6-8-12/h4-11,18H,1-3H3,(H,22,24) |

Clave InChI |

FTJLKTBLZOULCL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

SMILES canónico |

CC(C)(C)C(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Sinónimos |

7-chloro-1,3-dihydro-5-phenyl-1H-2-oxo-3-pivalyloxy- 1,4-benzodiazepine pivoxazepam |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.